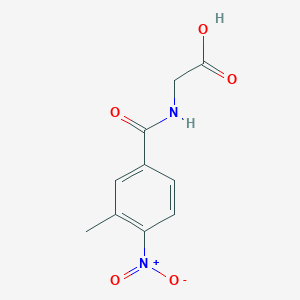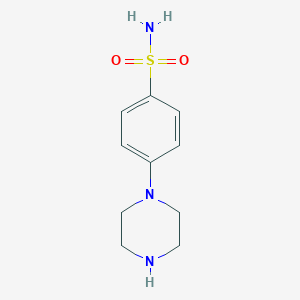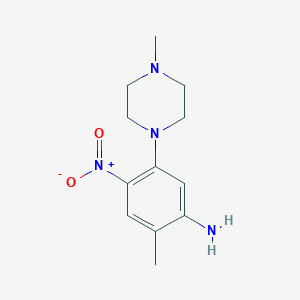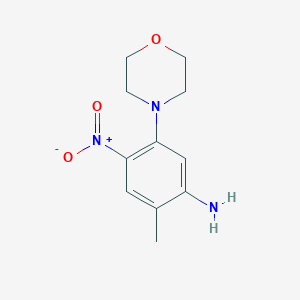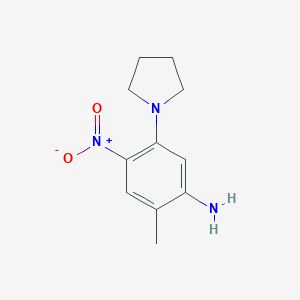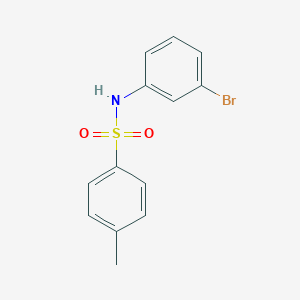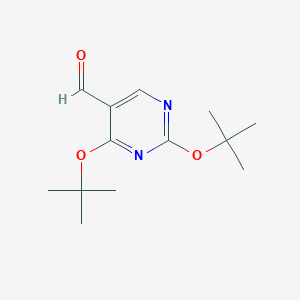
2,4-Di-tert-butoxypyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C13H20N2O3 It is a pyrimidine derivative characterized by the presence of two tert-butoxy groups at the 2 and 4 positions and an aldehyde group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the tert-butyl alcohol, followed by nucleophilic substitution at the 2 and 4 positions of the pyrimidine ring. The aldehyde group at the 5 position can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Di-tert-butoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 2,4-Di-tert-butoxypyrimidine-5-carboxylic acid.
Reduction: 2,4-Di-tert-butoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,4-Di-tert-butoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific diseases. Its structural features may allow for the design of molecules with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but a different core structure.
2,4-Dimethoxypyrimidine: A pyrimidine derivative with methoxy groups instead of tert-butoxy groups.
2,4-Di-tert-butylpyrimidine: A pyrimidine derivative with tert-butyl groups instead of tert-butoxy groups.
Uniqueness
2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is unique due to the presence of both tert-butoxy groups and an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2,3)17-10-9(8-16)7-14-11(15-10)18-13(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLJWKLUNNXCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1C=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
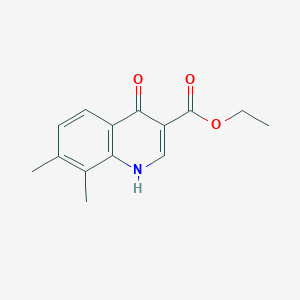

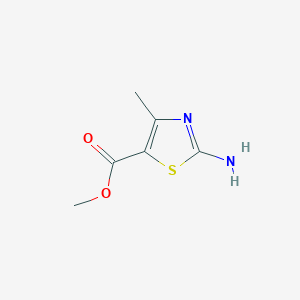
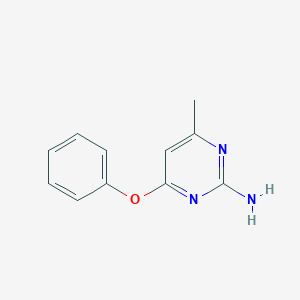
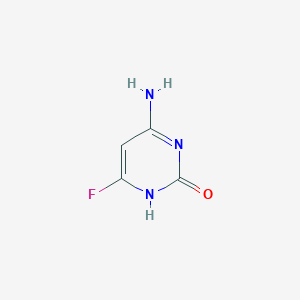
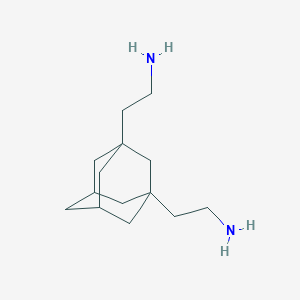
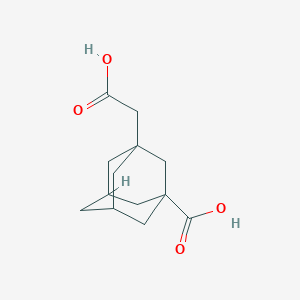
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
